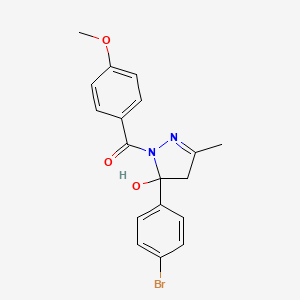![molecular formula C19H35N3O2 B5090500 (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine, also known as TMA-2, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of the better-known drug, mescaline, and was first synthesized in the 1970s. TMA-2 has been studied for its potential therapeutic applications, as well as its effects on the central nervous system.
Mecanismo De Acción
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine works by increasing the levels of certain neurotransmitters in the brain, particularly dopamine, norepinephrine, and serotonin. These neurotransmitters play a key role in regulating mood, emotions, and behavior. (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine also has an affinity for certain serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has been shown to produce a range of effects on the central nervous system, including increased alertness, euphoria, and altered perceptions of time and space. It has also been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. These effects are similar to those produced by other amphetamine derivatives.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine is a controlled substance in many countries and requires special permits for use in research.
Direcciones Futuras
There are several potential future directions for research on (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its effects on the brain and how it interacts with neurotransmitter systems. Further research is also needed to determine the long-term effects of (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine use and its potential for abuse.
Métodos De Síntesis
The synthesis of (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with 3-(dimethylamino)propyl chloride to form (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine.
Aplicaciones Científicas De Investigación
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to have a similar mechanism of action to other amphetamine derivatives, such as MDMA and mescaline, which are known to have psychotherapeutic effects.
Propiedades
IUPAC Name |
N'-[(3,5-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c1-20(2)9-7-11-22(12-8-10-21(3)4)16-17-13-18(23-5)15-19(14-17)24-6/h13-15H,7-12,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKHEBIFZPTMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,5-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)


![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)

![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)

![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)